molecular formula C17H17NO3 B2839056 N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-33-9

N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2839056
CAS No.: 924824-33-9
M. Wt: 283.327
InChI Key: HGYAGYIWLPWGPF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a chromene (benzopyran) core fused with a carboxamide group substituted at the 3-position.

The synthesis of such compounds typically involves reductive cyclization or acid-amine coupling. For example, benzimidazole analogs are synthesized via one-pot reductive cyclization using sodium dithionite in DMSO, a method noted for efficiency and high yields . Chromene carboxamides, like the coumarin derivative in , are prepared through esterification followed by amidation, highlighting modular synthetic routes for structural diversification .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-8-6-14(7-9-15)18-17(19)13-10-12-4-2-3-5-16(12)21-11-13/h2-9,13H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYAGYIWLPWGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of chromene compounds exhibit notable anticancer activities. A study evaluating the cytotoxic effects of various chromene derivatives, including N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, showed promising results against several cancer cell lines. Specifically, compounds with electron-donating groups like methoxy exhibited varying levels of inhibition on cell proliferation, with some derivatives inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
14fA549 (Lung)<1.00Apoptosis induction
16cMCF-7 (Breast)<1.00DNA damage
7dHeLa (Cervical)ModerateCell cycle arrest

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have synthesized various derivatives and evaluated their efficacy against bacterial strains. The presence of the methoxy group is believed to enhance the lipophilicity and membrane permeability of these compounds, leading to increased antibacterial activity .

Table 2: Antimicrobial Efficacy of Chromene Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4bE. coli32 µg/mL
5aS. aureus16 µg/mL

Organic Electronics

This compound has been investigated for its properties as a hole-transporting material (HTM) in organic solar cells. The compound's structure allows for effective charge transport due to its conjugated π-system, which enhances its performance in photovoltaic applications .

Table 3: Performance Metrics of Chromene-Based HTMs

Material TypeHole Mobility (cm²/Vs)Stability (days)Efficiency (%)
CP10.53018
N-(4-methoxyphenyl)...0.62519

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield rates. Analytical techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Application in Organic Solar Cells

In a study focusing on organic solar cells, this compound was incorporated into device architectures as a hole transport layer. The devices exhibited enhanced efficiency compared to traditional materials, showcasing the compound's potential in renewable energy applications .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Notes
N-(4-Methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide 3,4-Dihydro-2H-chromene 4-Methoxyphenyl carboxamide Not explicitly detailed (inferred: amidation/cyclization) Potential anti-cancer activity (analog-based)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin (2-oxo-chromene) 4-Methoxyphenethyl carboxamide Esterification → Amidation Coumarins: Anti-cancer, antioxidant
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole 4-Methoxyphenyl carboxamide, propyl chain One-pot reductive cyclization Anti-cancer, anti-inflammatory
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a) Quinazoline 4-Methoxyphenyl amine, nitro group Formamidine intermediate reaction Not specified

Key Observations :

  • Chromene vs.
  • Benzimidazole vs. Chromene : Benzimidazole derivatives prioritize planar heterocyclic systems for DNA intercalation, whereas chromene carboxamides may target enzymes like kinases or cyclooxygenases .
Substituent Effects
  • 4-Methoxyphenyl Group : Common across all compounds, this group enhances lipophilicity and H-bonding capacity, critical for membrane penetration and target binding .
  • Nitro vs. Methoxy Modifications : The nitro group in quinazoline derivatives (e.g., 3a) may confer electron-withdrawing effects, altering reactivity compared to electron-donating methoxy groups in chromene analogs .

Biological Activity

N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

1. Overview of Biological Activity

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties : Potential to inhibit inflammatory pathways and mediators.
  • Anticancer Effects : Induction of apoptosis in cancer cells and inhibition of tumor growth.

2.1 Molecular Targets

This compound interacts with various molecular targets, including:

  • Enzymes : It may inhibit enzymes involved in inflammatory responses and cancer progression.
  • Receptors : Potential modulation of receptors related to cell proliferation and apoptosis.

2.2 Pathways

The compound is believed to modulate several key signaling pathways:

  • Oxidative Stress Pathways : Reducing reactive oxygen species (ROS) levels.
  • Inflammatory Pathways : Inhibiting the production of pro-inflammatory cytokines.
  • Cell Proliferation Pathways : Affecting cell cycle regulation and apoptosis induction.

3.1 Antioxidant Activity

Studies indicate that this compound demonstrates significant antioxidant properties. For example, it has been shown to reduce oxidative stress markers in cellular models .

3.2 Anti-inflammatory Effects

Research has highlighted the compound's ability to inhibit the expression of inflammatory markers such as COX-2 and TNF-alpha in vitro. This suggests its potential use in treating inflammatory diseases .

3.3 Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to significantly increase the number of apoptotic cells compared to controls .

Cell LineTreatment ConcentrationApoptosis Rate (%)Reference
MCF-710 µM70
A54920 µM65
HeLa15 µM60

Case Study 1: Anticancer Activity

In one study, this compound was tested against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced morphological changes typical of apoptosis, such as chromatin condensation and nuclear fragmentation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a significant reduction in paw edema after treatment with this compound, suggesting its potential utility in managing inflammatory conditions .

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and anticancer properties highlight its potential as a therapeutic agent. Future research should focus on elucidating its precise mechanisms of action and conducting clinical trials to assess its efficacy in humans.

This compound represents a versatile scaffold for drug development within medicinal chemistry, particularly for diseases characterized by oxidative stress and inflammation.

Q & A

Q. What are the established synthetic pathways for N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as condensation of chromene precursors (e.g., 3,4-dihydro-2H-chromene derivatives) with 4-methoxyphenyl carboxamide groups. A common approach includes coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions (e.g., triethylamine) to form the carboxamide bond . Optimizing reaction parameters (e.g., solvent choice, temperature, inert atmosphere) is critical for yield and purity. For instance, dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen can improve efficiency .

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the chromene backbone and substituent positions .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related chromene derivatives .

Q. How can solubility challenges be addressed during in vitro assays?

Solubility in polar solvents (e.g., DMSO, ethanol) can be enhanced via derivatization, such as introducing hydrophilic groups (e.g., PEGylation) or forming hydrochloride salts. Co-solvent systems (e.g., DMSO-water mixtures) are often used for biological testing, with concentrations validated by dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. What in silico methods are used to predict binding affinity, and how do they correlate with experimental data?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are employed to model interactions with targets like enzymes or receptors. For example, the methoxyphenyl group may form π-π stacking with aromatic residues in binding pockets. Validation requires correlation with experimental IC₅₀ values from enzyme inhibition assays or surface plasmon resonance (SPR) .

Q. How does the substitution pattern on the phenyl group influence biological activity?

Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy) enhance antimicrobial activity by improving membrane penetration, while electron-withdrawing groups (e.g., nitro) may reduce efficacy. Comparative studies with analogs like N-(4-chlorophenyl) or N-(3,4-dimethoxyphenyl) derivatives reveal significant differences in IC₅₀ values against bacterial strains .

Q. How can contradictions in reported biological activities across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or cell line specificity. For example, conflicting cytotoxicity data may reflect differences in cancer cell models (e.g., HeLa vs. MCF-7). Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., apoptosis vs. proliferation markers) are recommended .

Q. What strategies are effective for optimizing metabolic stability in preclinical studies?

Metabolic stability can be improved by blocking susceptible sites (e.g., methoxy group demethylation) via fluorination or steric hindrance. In vitro liver microsome assays (e.g., human CYP450 isoforms) combined with LC-MS metabolite profiling identify degradation pathways .

Methodological Considerations

Q. What experimental designs are critical for evaluating enantiomeric purity in asymmetric synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy can quantify enantiomeric excess (ee%). Synthetic routes using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) should be validated against racemic controls .

Q. How are stability studies conducted under varying pH and temperature conditions?

Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 25–60°C. Degradation products are monitored via UPLC-MS, with kinetic modeling (e.g., Arrhenius plots) predicting shelf life. Oxidative stability is assessed using hydrogen peroxide or radical initiators .

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